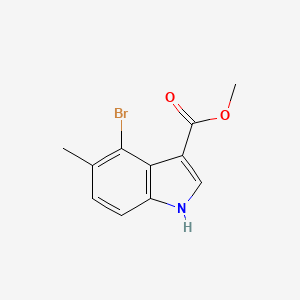Methyl 4-Bromo-5-methylindole-3-carboxylate
CAS No.:
Cat. No.: VC20123439
Molecular Formula: C11H10BrNO2
Molecular Weight: 268.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H10BrNO2 |
|---|---|
| Molecular Weight | 268.11 g/mol |
| IUPAC Name | methyl 4-bromo-5-methyl-1H-indole-3-carboxylate |
| Standard InChI | InChI=1S/C11H10BrNO2/c1-6-3-4-8-9(10(6)12)7(5-13-8)11(14)15-2/h3-5,13H,1-2H3 |
| Standard InChI Key | PONNDXANANZDLQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=C(C=C1)NC=C2C(=O)OC)Br |
Introduction
Synthesis
The synthesis of indole derivatives often involves methods like the Fischer indole synthesis or modifications of existing indole compounds. For methyl 4-bromo-5-methylindole-3-carboxylate, a plausible synthesis route could involve:
-
Starting Material: An appropriate indole derivative, such as 5-methylindole, could be used.
-
Bromination: Introduction of a bromine atom at the 4-position using a brominating agent like N-bromosuccinimide (NBS).
-
Esterification: Conversion of the indole-3-carboxylic acid to its methyl ester using methanol and a catalyst like sulfuric acid.
Potential Applications
Indole derivatives are known for their wide range of biological activities, including:
-
Pharmacological Activities: Potential applications could include anti-inflammatory, antimicrobial, or anticancer properties, depending on the specific structure and functional groups present.
-
Chemical Reactions: These compounds can participate in various organic reactions, serving as precursors for more complex molecules.
Research Findings
While specific research findings on methyl 4-bromo-5-methylindole-3-carboxylate are not available, related compounds have shown promising biological activities:
-
Biological Activities: Indole derivatives are known for their role in medicinal chemistry, with applications in drug development for diseases such as cancer and neurological disorders.
-
Chemical Properties: The presence of a bromine atom and a methyl group can influence the compound's reactivity and solubility.
Data Tables
Given the lack of specific data on methyl 4-bromo-5-methylindole-3-carboxylate, we can create a hypothetical table based on related compounds:
| Property | Expected Value | Related Compound |
|---|---|---|
| Molecular Formula | C12H11BrNO2 | Hypothetical Structure |
| Molecular Weight | Approximately 280 g/mol | Based on Bromination and Methylation |
| Boiling Point | Not Available | Typically High for Indole Derivatives |
| Solubility | Moderate in Organic Solvents | Common for Indole Compounds |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume